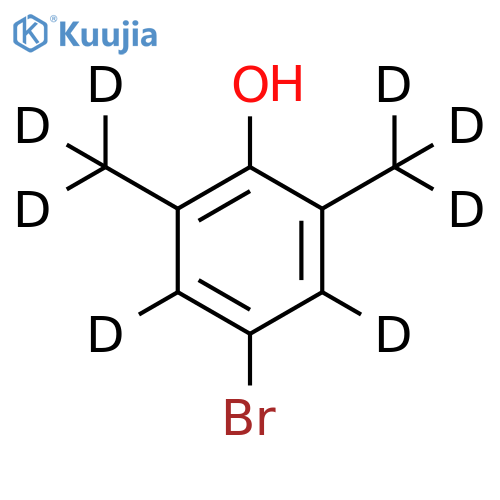

Cas no 1142096-13-6 (4-Bromo-2,6-dimethylphenol-d8 (Major))

1142096-13-6 structure

商品名:4-Bromo-2,6-dimethylphenol-d8 (Major)

CAS番号:1142096-13-6

MF:C8H9BrO

メガワット:209.109755277634

CID:4552603

4-Bromo-2,6-dimethylphenol-d8 (Major) 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2,6-dimethylphenol-d8

- 4-Bromo-2,6-dimethylphenol-d8 (Major)

-

- インチ: 1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D

- InChIKey: ZLVFYUORUHNMBO-PIODKIDGSA-N

- ほほえんだ: C1(O)=C(C([2H])([2H])[2H])C([2H])=C(Br)C([2H])=C1C([2H])([2H])[2H]

4-Bromo-2,6-dimethylphenol-d8 (Major) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | D0512010050 |

4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol |

1142096-13-6 | 5g |

¥23.00 | 2023-04-04 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | 4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol |

1142096-13-6 | 15g |

¥66.00 | 2023-04-04 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-68001-250mg |

4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol |

1142096-13-6 | 250mg |

¥11440.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | D0512011000 |

4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol |

1142096-13-6 | 100g |

¥360.00 | 2023-04-04 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | -250g |

4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol |

1142096-13-6 | 250g |

¥729.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-68001-25mg |

4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol |

1142096-13-6 | 25mg |

¥1490.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | D0512012500 |

4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol |

1142096-13-6 | 250g |

¥866.00 | 2023-04-04 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B684177-250mg |

4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol |

1142096-13-6 | 250mg |

¥16800.00 | 2023-09-15 | ||

| TRC | B684177-250mg |

4-Bromo-2,6-dimethylphenol-d8 (Major) |

1142096-13-6 | 250mg |

$ 1694.00 | 2023-09-08 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | -100g |

4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol |

1142096-13-6 | 100g |

¥301.00 | 2023-09-15 |

4-Bromo-2,6-dimethylphenol-d8 (Major) 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1142096-13-6 (4-Bromo-2,6-dimethylphenol-d8 (Major)) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 2039-76-1(3-Acetylphenanthrene)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量